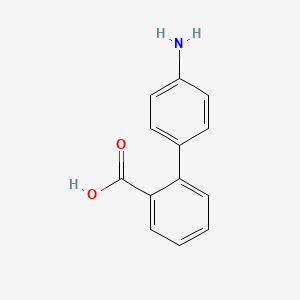

4'-Aminobiphenyl-2-carboxylic acid

説明

Historical Context and Evolution of Biphenyl (B1667301) Chemistry

The journey into biphenyl chemistry began in the 19th century, with early organic chemists first synthesizing the core biphenyl molecule. Current time information in Bangalore, IN. The history of creating derivatives can be traced back nearly 160 years, with initial trials for forming carbon-carbon bonds between aryl halides starting around 1855. pharmaffiliates.com One of the earliest named reactions was the Wurtz-Fittig reaction, which extended a method for coupling alkyl halides to include the formation of C(sp²)-C(sp²) bonds, essential for creating biphenyls. pharmaffiliates.com

A significant milestone was the Ullmann reaction, discovered in 1901, which utilized copper to catalyze the coupling of aryl halides. pharmaffiliates.com This reaction became a key method for synthesizing substituted biphenyls. pharmaffiliates.com Throughout the 20th century, the field advanced dramatically with the advent of transition-metal-catalyzed cross-coupling reactions. Landmark developments include the Suzuki-Miyaura cross-coupling, which uses a palladium catalyst to react arylboronic acids with aryl halides, and has become one of the most effective and widely used methods for forming the biphenyl scaffold. pharmaffiliates.comresearchgate.net Other notable methods include the Negishi, Kumada, and Stille cross-coupling reactions, each employing different organometallic reagents. pharmaffiliates.com

The initial industrial applications of biphenyls were dominated by polychlorinated biphenyls (PCBs), first manufactured in 1929. bldpharm.com These compounds were valued for their high thermal stability and chemical resistance, leading to their use as liquid insulators in electrical equipment. Current time information in Bangalore, IN.bldpharm.com However, their environmental persistence led to restrictions in the 1970s, shifting the focus of biphenyl research towards more specialized and functionalized derivatives. bldpharm.comchemicalbook.com

| Key Developments in Biphenyl Chemistry |

| Wurtz-Fittig Reaction (c. 1862) : Extended the Wurtz reaction to include the synthesis of alkylarenes and biphenyls from aryl halides. pharmaffiliates.com |

| Ullmann Reaction (1901) : Copper-catalyzed homocoupling of aryl halides to form symmetric biphenyls. pharmaffiliates.com |

| Discovery of PCBs (c. 1881/1929) : First synthesized in 1881 and commercially produced from 1929 for industrial use as insulators. bldpharm.com |

| Transition-Metal Cross-Coupling (late 20th Century) : Development of powerful synthetic methods like the Suzuki, Negishi, and Stille reactions, revolutionizing the synthesis of unsymmetrical biphenyls. pharmaffiliates.com |

Significance of Functionalized Biphenyls in Modern Chemical Sciences

The true value of the biphenyl scaffold in modern science is realized through functionalization—the process of adding specific chemical groups to the biphenyl rings. Since the basic biphenyl molecule is relatively inert, functionalization is required to impart reactivity and specific properties. sigmaaldrich.com These added functional groups dictate the molecule's physical and chemical characteristics, enabling its use in a vast array of applications. Current time information in Bangalore, IN.

Functionalized biphenyls are fundamental building blocks in numerous fields:

Pharmaceuticals : The biphenyl moiety is a privileged scaffold found in many marketed drugs. sigmaaldrich.comresearchgate.net For example, derivatives are used as anti-inflammatory drugs (e.g., Fenbufen, a biphenyl carboxylic acid derivative), antihypertensives, and anticancer agents. bldpharm.comresearchgate.net The specific functional groups on the rings are crucial for binding to biological targets like enzymes and receptors. bldpharm.comossila.com

Materials Science : The rigidity and electronic properties of the biphenyl system make it ideal for developing liquid crystals (LCs), organic light-emitting diodes (OLEDs), and specialized polymers. sigmaaldrich.comsigmaaldrich.com For instance, fluorinated biphenyls are noted for their use in developing liquid crystal displays (LCDs) and organic semiconductors. sigmaaldrich.com

Agrochemicals : Biphenyl derivatives are employed as pesticides, herbicides, and fungicides, often offering improved environmental profiles compared to older classes of agrochemicals.

Organic Synthesis : As versatile intermediates, functionalized biphenyls serve as precursors for more complex molecules. The presence of reactive handles, such as amino (-NH₂) and carboxylic acid (-COOH) groups, allows for further chemical transformations, including amidation and esterification, to build intricate molecular architectures. pharmaffiliates.com For example, biphenyl carboxylic acids are key intermediates in the synthesis of various bioactive molecules. researchgate.net

Overview of 4'-Aminobiphenyl-2-carboxylic Acid within the Biphenyl Family

Within the vast family of functionalized biphenyls, aminobiphenyl carboxylic acids are a noteworthy subclass due to their dual functionality. These compounds contain both a basic amino group and an acidic carboxylic acid group, making them valuable zwitterionic building blocks for pharmaceuticals and materials science.

This compound is a specific isomer in this subclass. Its structure consists of a biphenyl core with an amino group at the 4'-position of one phenyl ring and a carboxylic acid group at the 2-position of the other ring. This particular arrangement distinguishes it from its more commonly documented isomers, such as 4'-aminobiphenyl-4-carboxylic acid and 4'-aminobiphenyl-3-carboxylic acid. Current time information in Bangalore, IN.pharmaffiliates.com

While extensive research findings on this compound are not as prevalent in scientific literature as for its isomers, its existence is confirmed through the availability of its derivatives from chemical suppliers. The methyl ester of this compound, 4'-Amino-biphenyl-2-carboxylic acid methyl ester, is cataloged with the CAS Number 17103-27-4, indicating its role as a stable intermediate in organic synthesis. The presence of this ester suggests that the parent carboxylic acid serves as a precursor or building block in the synthesis of more complex molecules for research purposes. Its unique substitution pattern offers a distinct geometric and electronic profile compared to other isomers, which could be leveraged for creating specific molecular scaffolds.

| Properties of this compound |

| Molecular Formula |

| Molecular Weight |

| Structure |

| Related Derivative CAS |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPJFVSTBGVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346370 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25829-61-2 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminobiphenyl 2 Carboxylic Acid and Its Derivatives

Strategic Synthetic Pathways

The construction of the 4'-Aminobiphenyl-2-carboxylic acid framework can be achieved through various strategic approaches. Key methods involve either building the biphenyl (B1667301) system with the desired functional groups already in place or performing functional group interconversions on a pre-formed biphenyl skeleton.

Nitration of Biphenylcarboxylic Acids followed by Catalytic Hydrogenation

A conventional and widely employed strategy for synthesizing aminobiphenyl carboxylic acids involves the nitration of a biphenylcarboxylic acid precursor, followed by the reduction of the resulting nitro group to an amine. This two-step process relies on controlling the regioselectivity of the electrophilic nitration reaction to install the nitro group at the desired 4'-position, followed by a high-yielding reduction.

The regioselectivity of the nitration of biphenyl derivatives is a critical step and is influenced by both the existing substituents and the reaction conditions. The carboxylic acid group at the 2-position is an electron-withdrawing group and a meta-director for its own ring. However, the primary goal is the nitration of the second ring at the 4'-position (para-position), which is electronically favored.

The choice of nitrating agent and reaction parameters such as temperature and acid concentration are crucial for optimizing the yield of the desired 4'-nitro isomer while minimizing the formation of other isomers (e.g., 2'-nitro). Standard nitrating conditions often involve a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). The molar ratio of these acids, water content, and temperature must be carefully balanced to control the reaction rate and prevent over-nitration or side reactions. Studies on the nitration of substituted biphenyls have shown that achieving high selectivity can be challenging due to the complex interplay of electronic and steric effects, often resulting in mixtures of isomers that require careful separation. Modern approaches using continuous-flow technology offer enhanced control over reaction parameters, potentially improving safety and selectivity in these highly exothermic reactions.

Once the 4'-nitro-biphenyl-2-carboxylic acid intermediate is obtained, the nitro group is reduced to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Several catalyst systems are effective for the reduction of aromatic nitro groups. The choice of catalyst and conditions depends on the presence of other functional groups in the molecule.

| Catalyst | Typical Conditions | Advantages & Considerations |

| Palladium on Carbon (Pd/C) | H₂ gas (atmospheric or higher pressure), solvents like ethanol, methanol, or ethyl acetate. | Highly effective and often the first choice. However, it can also reduce other functional groups and may cause dehalogenation if halogen substituents are present. thieme-connect.com |

| Raney Nickel | H₂ gas, often used in alcoholic solvents. | A strong catalyst that is effective for nitro group reduction. It is often used as an alternative to Pd/C, particularly when trying to avoid the dehalogenation of aryl chlorides or bromides. thieme-connect.comchemrxiv.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents. | A powerful catalyst for the reduction of both aliphatic and aromatic nitro compounds. chemrxiv.org |

| Iron (Fe) or Zinc (Zn) Metal | Acidic conditions (e.g., acetic acid or HCl). | These metals provide a milder method for reducing nitro groups and can be more selective in the presence of other reducible groups. thieme-connect.com |

| Biocatalysts (e.g., Hydrogenase) | Mild, aqueous conditions, H₂ at atmospheric pressure. | Offers high chemoselectivity for the nitro group over other unsaturated bonds and is tolerant to a wide range of functional groups. This represents an environmentally friendly alternative to traditional metal catalysts. acs.orgsigmaaldrich.com |

The reaction is generally clean and high-yielding, providing the target this compound upon completion and workup.

Suzuki Coupling Reactions for Biphenyl Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl systems. This pathway allows for the convergent synthesis of the this compound scaffold by coupling two separate, functionalized aromatic rings.

The general approach involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide (or triflate). To synthesize the target molecule, the coupling partners could be, for example:

(4-aminophenyl)boronic acid and a 2-halobenzoic acid derivative.

(4-(protected-amino)phenyl)boronic acid and a 2-halobenzoic acid derivative.

a 4-haloaniline derivative and (2-carboxyphenyl)boronic acid.

A variety of palladium catalysts, bases, and solvent systems can be employed, and the reaction is known for its high functional group tolerance. For instance, a Pd/C-mediated Suzuki coupling has been successfully used to prepare biphenyl carboxylic acid derivatives on a large scale. The use of water-soluble catalysts has also been explored to develop more environmentally friendly ("green") synthetic protocols.

| Component | Examples | Role in Reaction |

| Aryl Halide | 2-Bromobenzoic acid, Methyl 2-iodobenzoate, 4-Bromoaniline | One of the two aryl fragments to be coupled. |

| Arylboronic Acid | (4-Aminophenyl)boronic acid, (2-Carboxyphenyl)boronic acid | The second aryl fragment, containing the boron moiety. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd/C, [PdCl₂(NH₂CH₂COOH)₂] | Catalyzes the cross-coupling cycle. |

| Base | Na₂CO₃, K₂CO₃, NaOH | Activates the boronic acid and participates in the transmetalation step. |

| Solvent | DME/H₂O, Methanol/H₂O, Toluene, Water | Provides the medium for the reaction. |

This method offers significant flexibility, allowing for the late-stage introduction of the biphenyl linkage into complex molecules.

Synthesis via Dibenzo-substituted Oxepin-2-one Intermediates

The synthesis of biphenyl-2-carboxylic acids through the ring-opening of dibenzo-substituted oxepin-2-one (also known as dibenzo[c,e]oxepin-5(7H)-one) intermediates is not a commonly documented strategic pathway in the reviewed scientific literature. While the synthesis of the dibenzo[c,e]oxepin-5(7H)-one lactone system itself is well-established, its specific use as a precursor to be cleaved into biphenyl-2-carboxylic acids is not a standard method. Research on these oxepinone systems tends to focus on their synthesis or their ring-opening polymerization to form polythioesters, rather than their hydrolysis or cleavage as a synthetic step toward biphenyl carboxylic acids.

Preparation from 4-Aminobiphenyl (B23562) Derivatives

Another synthetic strategy begins with a pre-formed 4-aminobiphenyl scaffold and focuses on the introduction of the carboxylic acid group at the 2-position of the other ring. This approach relies on C-H activation, specifically through directed ortho-metalation (DoM).

In this methodology, a directing metalation group (DMG) on one of the phenyl rings directs a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (CO₂), to install the carboxylic acid group.

For the synthesis of this compound, the amino group on the 4'-position must first be protected with a group that can also function as a DMG, or a different DMG must be present. Suitable directing groups include amides, carbamates, and oxazolines.

Key Strategies:

Amide/Carbamate Directed Metalation : The 4'-amino group of 4-aminobiphenyl can be converted into a directing group, such as a pivaloyl amide or a carbamate. However, to functionalize the other ring at the 2-position, a directing group must be placed on that ring. A more viable DoM strategy would be to start with a 2-substituted biphenyl where the substituent is a potent DMG (e.g., an oxazoline or a dialkylcarboxamide), perform the metalation and carboxylation, and then introduce the 4'-amino group in a separate step or have it already present.

Oxazoline-Directed Synthesis : A well-established method involves using an oxazoline group as a masked and directing form of a carboxylic acid. The synthesis could begin by coupling an appropriate Grignard reagent with a (2-methoxyphenyl)-2-oxazoline derivative to form a (2-oxazolinyl)-biphenyl intermediate. This intermediate can then be hydrolyzed under acidic conditions to yield the biphenyl-2-carboxylic acid. To obtain the desired 4'-amino product, a 4-aminophenyl Grignard reagent (with the amine protected) or a 4-halophenyl Grignard reagent could be used, with the halo-group later converted to an amine. This method has been successfully scaled for the industrial preparation of biphenyl-2-carboxylic acid derivatives.

These C-H functionalization approaches offer an efficient way to construct the target molecule without having to build the entire biphenyl system from two separate pieces, provided a suitable directing group strategy is available.

General Approaches for Amino Acid Synthesis Applied to Biphenyl Systems

The synthesis of non-proteinogenic amino acids, including those incorporating a biphenyl framework, often relies on the adaptation of classical methods for α-amino acid synthesis. These established methodologies can be modified by utilizing biphenyl-containing starting materials to introduce the desired complex aromatic side chain. Key methods that can be adapted for biphenyl systems include the amination of α-halo acids, the amidomalonate synthesis, and the Strecker synthesis.

Amination of α-Bromocarboxylic Acids

A direct method for preparing α-amino acids involves the amination of α-bromocarboxylic acids. libretexts.orglibretexts.org This two-step sequence begins with the α-bromination of a carboxylic acid, a reaction commonly achieved through the Hell-Volhard-Zelinskii reaction, which uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgopenstax.org

To apply this to a biphenyl system for the synthesis of a compound like 4'-(amino)-[1,1'-biphenyl]-2-ylacetic acid, the sequence would be:

α-Bromination: The starting material, a biphenyl-2-ylacetic acid, would be treated with Br₂ and PBr₃ to form the intermediate α-bromo-(biphenyl-2-yl)acetic acid.

Amination: The resulting α-bromo acid then undergoes nucleophilic substitution with an excess of ammonia (B1221849). The ammonia displaces the bromide ion to yield the desired α-amino acid. libretexts.org Due to the reduced nucleophilicity of the nitrogen atom in the final amino acid product, this method can be more effective than the simple amination of alkyl halides. libretexts.org

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | α-Bromination | Biphenyl-2-ylacetic acid, Br₂, PBr₃ | α-Bromo-(biphenyl-2-yl)acetic acid |

| 2 | Amination | α-Bromo-(biphenyl-2-yl)acetic acid, NH₃ (excess) | 4'-(amino)-[1,1'-biphenyl]-2-ylacetic acid |

Amidomalonate Synthesis Adaptations

The amidomalonate synthesis is a versatile method that provides good yields of α-amino acids and is an extension of the malonic ester synthesis. libretexts.orgopenstax.orgyoutube.comlibretexts.org The process begins with diethyl acetamidomalonate, which can be easily deprotonated at the α-carbon to form a stable enolate.

For adaptation to a biphenyl system, the synthesis involves the following steps:

Alkylation: The enolate of diethyl acetamidomalonate is used as a nucleophile to attack a suitable biphenyl electrophile, such as a 2-(bromomethyl)-biphenyl derivative. This Sₙ2 reaction attaches the biphenyl moiety to the malonate center.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis. This step converts the two ester groups into carboxylic acids and hydrolyzes the acetamido group to an amino group. The intermediate, an aminomalonic acid, is unstable and readily undergoes decarboxylation upon heating, yielding the final biphenyl-containing α-amino acid. libretexts.orgyoutube.comresearchgate.net

| Step | Description | Key Reagents |

| 1 | Enolate Formation | Diethyl acetamidomalonate, Sodium ethoxide |

| 2 | Alkylation | 2-(Bromomethyl)-biphenyl derivative |

| 3 | Hydrolysis & Decarboxylation | Aqueous acid (e.g., HCl), Heat |

Strecker Synthesis Modifications for Biphenyl Analogues

The Strecker synthesis is a three-component reaction that produces an α-amino acid from an aldehyde, ammonia, and cyanide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgchemeurope.com This method can be readily adapted to produce biphenyl amino acids by using a biphenyl aldehyde as the starting carbonyl compound.

The modified synthesis would proceed as follows:

Iminium Ion Formation: A biphenyl-2-carboxaldehyde reacts with ammonia to form an imine, which is then protonated to generate an iminium ion. masterorganicchemistry.comchemeurope.com

Nitrile Formation: A cyanide source, such as potassium cyanide (KCN), then attacks the iminium ion, forming an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.orgjk-sci.com

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating with aqueous acid, which converts the α-aminonitrile into the desired α-amino acid containing the biphenyl side chain. masterorganicchemistry.comwikipedia.org

| Starting Aldehyde | Intermediate | Final Product |

| Biphenyl-2-carboxaldehyde | α-Amino-(biphenyl-2-yl)acetonitrile | Amino(biphenyl-2-yl)acetic acid |

One-Step Synthesis Methods for o-Aminobiphenyl Class Compounds

To improve efficiency and reduce waste, one-step or "one-pot" synthesis methods are highly desirable. For o-aminobiphenyl compounds, these strategies aim to form the biphenyl core and establish the amino group in a single, continuous process without isolating intermediates. Such methods are advantageous for their operational simplicity and often lower production costs. google.comgoogle.com

Coupling and Nitro Reduction Strategies

A prominent one-step strategy involves the simultaneous coupling of two aromatic rings and the reduction of a nitro group to an amine. google.com This method avoids the use of hazardous reducing agents like hydrogen gas by realizing a successive coupling and nitro reduction in one pot. google.com

A typical approach involves the reaction of an o-nitrobenzoic acid salt with a substituted halobenzene. The reaction is carried out in the presence of a catalyst and a suitable solvent. The process can be described as a decarboxylative coupling followed by an in-situ reduction of the nitro group. For instance, an o-nitrobenzoate can be reacted with a halobenzene in the presence of a catalyst, leading to the formation of an o-nitrobiphenyl intermediate, which is then reduced under the same reaction conditions to the corresponding o-aminobiphenyl compound. google.com This approach is noted for its high efficiency and safety. google.com

| Reactant 1 | Reactant 2 | Key Features | Product Class |

| o-Nitrobenzoic acid derivative | Substituted halobenzene | One-pot reaction, Catalyst-mediated | o-Aminobiphenyl compound |

| Adjacent nitro fragrance formates | Substituted halobenzene | Successive coupling and nitro reduction | o-Aminobiphenyl compound |

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis relies on powerful catalytic systems to achieve complex molecular architectures. The construction of the biphenyl scaffold, central to this compound, is greatly facilitated by transition metal-catalyzed reactions. These methods provide high yields and functional group tolerance under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl linkages. nobelprize.org These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials. nobelprize.org The general mechanism involves the oxidative addition of an aryl halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. nobelprize.org

The Suzuki-Miyaura and Heck reactions are cornerstone methods in palladium-catalyzed C-C bond formation. nih.gov

The Suzuki-Miyaura coupling is a highly versatile reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. nobelprize.orggre.ac.uk It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nobelprize.org For the synthesis of aminobiphenyl derivatives, the Suzuki reaction is particularly effective. chemrxiv.org For instance, the coupling of an aryl chloride like chloroaniline with a fluorinated phenylboronic acid can produce the corresponding aminobiphenyl. chemrxiv.org The reaction typically employs a palladium catalyst, a base such as potassium carbonate, and a suitable solvent system. mdpi.com

The Heck reaction , or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is a powerful tool for forming substituted alkenes and has applications in biaryl synthesis through subsequent transformations. youtube.com While direct synthesis of a biphenyl carboxylic acid might be less common via the Heck reaction compared to Suzuki, it remains a vital tool in the broader context of C-C bond formation. mdpi.com

| Feature | Suzuki-Miyaura Coupling | Heck Coupling |

| Coupling Partners | Organohalide + Organoboron compound | Unsaturated Halide + Alkene |

| Bond Formed | C(sp²)—C(sp²) | C(sp²)—C(sp²) (vinyl) |

| Catalyst System | Pd(0) complex, Base (e.g., K₂CO₃) | Pd(0) complex, Base (e.g., Et₃N) |

| Key Advantage | High functional group tolerance, low toxicity of byproducts | Excellent for vinylation of aryl halides |

| Relevance to Target | Direct and efficient method for creating the aminobiphenyl core structure. chemrxiv.orgresearchgate.net | Primarily used for creating C-C double bonds, less direct for this specific biphenyl synthesis. nih.gov |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. d-nb.info Their high surface area, tunable porosity, and well-defined active sites make them excellent candidates for heterogeneous catalysis. d-nb.inforesearchgate.net In the context of palladium-catalyzed reactions, MOFs can serve as highly effective catalyst supports. magtech.com.cn

MOFs can encapsulate palladium nanoparticles, preventing their aggregation and leaching, which are common deactivation pathways for heterogeneous catalysts. magtech.com.cnacs.org This encapsulation enhances catalyst stability and allows for reusability, a key principle of green chemistry. mdpi.comacs.org For example, MIL-101(Cr), a chromium-based MOF, has been used as an efficient catalyst for Ullmann reactions to synthesize biphenyls, demonstrating the utility of MOFs in C-C bond formation. researchgate.net The defined pore structure of MOFs can also impart size and shape selectivity to the catalytic process. d-nb.info The use of MOFs as platforms for single-site catalysts is a growing area of research, promising catalysts with activity and selectivity comparable to homogeneous systems but with the practical benefits of heterogeneous catalysts. researchgate.net

| MOF-Based Catalyst Feature | Description | Reference |

| High Stability | The framework protects metal nanoparticles from aggregation and leaching. | acs.org |

| Reusability | As heterogeneous catalysts, they can be easily recovered and reused. | mdpi.com |

| Tunable Porosity | Pore size and functionality can be engineered for specific substrates. | d-nb.inforesearchgate.net |

| High Surface Area | Provides a high concentration of accessible catalytic sites. | d-nb.info |

Copper-Catalyzed Intramolecular C-H Amination

Copper catalysis has emerged as a powerful and cost-effective alternative to palladium for certain transformations, particularly for forming carbon-nitrogen (C-N) bonds. beilstein-journals.org Copper-catalyzed C-H amination involves the direct functionalization of a C-H bond with an amine source, representing a highly atom-economical approach. beilstein-journals.org

Intramolecular C-H amination reactions are particularly useful for synthesizing nitrogen-containing heterocyclic compounds, such as pyrrolidines. sustech.edu.cn The mechanism often involves the generation of a reactive copper-nitrene intermediate, which then undergoes insertion into a C-H bond. Recent developments have shown that a copper(I)/phosphoric acid system can catalyze the intramolecular radical amination of tertiary C(sp³)-H bonds. sustech.edu.cn This process proceeds via a 1,5-hydrogen atom transfer (HAT) to form a key carbon-centered radical, which then undergoes C-N bond formation. sustech.edu.cn While this specific intramolecular reaction is primarily for synthesizing saturated heterocycles, the underlying principles of copper-catalyzed C-N bond formation are relevant to the broader field of amine synthesis, including arylation reactions known as the Ullmann condensation. mdpi.com

Photoinduced Electron Transfer Mechanisms in Aminobiphenyl Synthesis

Photoinduced Electron Transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. youtube.com This process transforms light energy into chemical potential, enabling reactions that may be difficult to achieve under thermal conditions. nih.gov An excited state of a molecule is both a stronger oxidizing and reducing agent than its ground state, facilitating electron transfer. youtube.com

In the context of synthesis, PET can be used to generate radical ions that initiate subsequent bond-forming reactions. youtube.com The process can be described as either oxidative or reductive PET. In oxidative PET, the excited donor transfers an electron to the acceptor. nih.gov In reductive PET, the excited acceptor receives an electron from the donor. nih.gov This strategy can be applied to the formation of C-C and C-N bonds. For example, PET can generate radical intermediates that participate in coupling reactions. While direct, high-yielding synthesis of this compound using PET is not yet a mainstream method, the principles are under active investigation for various synthetic transformations. The development of PET-based probes, which often involve the synthesis of complex aromatic systems, highlights the potential of this approach in advanced organic synthesis. nih.govchemrxiv.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound via cross-coupling reactions requires appropriately functionalized precursors. The most common strategy, Suzuki-Miyaura coupling, necessitates a halogenated benzoic acid derivative and an aminophenylboronic acid derivative.

Key precursors include:

2-Halobenzoic acids (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid): These are commercially available or can be synthesized through standard halogenation of benzoic acid.

4-Aminophenylboronic acid or its esters: This is a crucial coupling partner. It can be prepared from 4-bromoaniline. The synthesis involves protection of the amino group, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate, and finally deprotection and hydrolysis to yield the boronic acid.

Alternatively, a nitro group can be used as a precursor to the amino group. For example, 2-nitrophenylboronic acid can be coupled with a haloaniline, followed by the reduction of the nitro group to an amine. researchgate.net The synthesis of various carboxylic acids and their derivatives often involves multi-step processes that may include protection-deprotection strategies and purification steps to obtain the final high-purity compounds. nih.govnih.govresearchgate.net

Synthesis of 4'-Amino-biphenyl-2-carboxylic Acid Methyl Ester

The synthesis of 4'-Amino-biphenyl-2-carboxylic Acid Methyl Ester is typically achieved through a two-step process starting from a nitrobiphenyl precursor. This process involves the esterification of the carboxylic acid group, followed by the reduction of the nitro group to an amine.

First, the precursor, 4'-Nitro-biphenyl-2-carboxylic acid, undergoes esterification to produce 4'-Nitro-biphenyl-2-carboxylic acid methyl ester. A common method for this transformation is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used. masterorganicchemistry.comchemguide.co.uk

The second step is the reduction of the nitro group of 4'-Nitro-biphenyl-2-carboxylic acid methyl ester to form the final product, 4'-Amino-biphenyl-2-carboxylic acid methyl ester. This transformation can be carried out using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Other reagents that can effect this reduction include metals in acidic media, like iron in acetic acid, or salts such as tin(II) chloride.

Table 1: Reaction Parameters for the Synthesis of 4'-Amino-biphenyl-2-carboxylic Acid Methyl Ester

| Step | Reaction | Key Reagents | Catalyst | Conditions |

|---|---|---|---|---|

| 1 | Esterification | 4'-Nitro-biphenyl-2-carboxylic acid, Methanol | H₂SO₄ or TsOH | Reflux |

| 2 | Reduction | 4'-Nitro-biphenyl-2-carboxylic acid methyl ester | Pd/C, H₂ | Hydrogen atmosphere |

Preparation of Nitrobiphenyl Compounds as Precursors

The synthesis of the biphenyl framework is a critical step in preparing this compound. A powerful and versatile method for this is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.govajgreenchem.com This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. acs.orgmdpi.com

To synthesize a precursor like 4'-Nitro-biphenyl-2-carboxylic acid, a suitable strategy would involve the coupling of 2-bromobenzoic acid with 4-nitrophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], and a base, like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). researchgate.netmdpi.comrsc.org The choice of solvent often involves a mixture of an organic solvent, such as dioxane or toluene, and water. mdpi.com

The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide variety of functional groups on both coupling partners, making it an ideal method for the synthesis of complex substituted biphenyls. ajgreenchem.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling to form a Nitrobiphenyl Precursor

| Reactant A | Reactant B | Catalyst | Base | Solvent System |

|---|---|---|---|---|

| 2-halobenzoic acid derivative | 4-nitrophenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | K₂CO₃ or Na₂CO₃ | Toluene/Water or Dioxane/Water |

The nitrobiphenyl compounds synthesized through this method serve as crucial intermediates. The nitro group can be readily reduced to an amino group, and the carboxylic acid can be converted to its methyl ester, leading to the target compound as described in the previous section. The versatility of the Suzuki-Miyaura coupling also allows for the synthesis of a wide range of substituted biphenyl derivatives by simply changing the starting aryl halides and arylboronic acids. researchgate.net

Advanced Applications in Materials Science and Medicinal Chemistry

Materials Science Applications

The distinct chemical functionalities of 4'-Aminobiphenyl-2-carboxylic acid allow for its versatile integration into different classes of materials, from conductive polymers to crystalline porous frameworks.

Development of Organic Electronic Materials

The extended π-conjugated system of the biphenyl (B1667301) backbone in this compound suggests its potential for use in organic electronic materials. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group can be exploited to tune the electronic properties of resulting materials.

While direct, extensive research on the homopolymer of this compound is not widely documented, its structural similarity to other polymerizable aromatic amines and carboxylic acids, such as aminobenzoic acids, suggests its potential as a monomer for conducting polymers. The electrochemical polymerization of aromatic compounds containing amine functionalities is a well-established method for creating conductive films.

The polymerization of monomers like 4-aminobenzoic acid proceeds via the formation of radical cations upon oxidation, which then couple to form polymer chains. It is plausible that this compound could undergo a similar electropolymerization process. The resulting polymer would possess a conjugated backbone, a prerequisite for electrical conductivity. The carboxylic acid and amine groups along the polymer chain could offer several advantages:

Improved Processability: The polar carboxylic acid groups could enhance the solubility of the polymer in certain solvents, facilitating its processing and deposition into thin films.

Tunable Properties: The presence of both acidic and basic groups could allow for pH-dependent modulation of the polymer's electronic and optical properties.

Post-Polymerization Modification: The reactive amine and carboxylic acid sites could be used for further chemical modifications to fine-tune the polymer's characteristics for specific applications.

The expected properties of a conducting polymer derived from this compound, based on analogous systems, are summarized in the table below.

| Property | Anticipated Characteristic | Rationale |

| Conductivity | Moderate to high (tunable) | Extended π-conjugation from the biphenyl units. |

| Electrochemical Activity | Reversible redox behavior | Presence of electroactive amine groups. |

| Solubility | Potentially enhanced in polar solvents | Presence of carboxylic acid and amine groups. |

| Film-Forming Ability | Good | Potential for uniform deposition via electropolymerization. |

Derivatives of this compound could find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, materials with specific energy levels (HOMO and LUMO) are required to facilitate efficient charge injection, transport, and recombination (in OLEDs) or charge separation and collection (in OPVs).

While specific device performance data for materials directly incorporating this compound is scarce, the general requirements for materials in OLEDs and OPVs provide a framework for its potential utility.

| Device | Potential Role of this compound Derivatives | Key Molecular Features |

| OLEDs | Hole-transport layer (HTL), Emitter host | Biphenyl core for good thermal stability and charge transport; amine functionality for hole injection/transport. |

| OPVs | Donor or acceptor material (after modification) | Tunable energy levels through functionalization of the amine and carboxylic acid groups. |

Role in Metal-Organic Frameworks (MOFs) as Ligands

The bifunctional nature of this compound makes it an excellent candidate for a ligand in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF are largely determined by the choice of the metal and the organic ligand.

In the context of MOF synthesis, this compound can act as a ditopic linker, with the carboxylate group coordinating to the metal centers to form the framework structure. The biphenyl unit provides a rigid and well-defined spacer, leading to predictable and porous architectures. The amine group, which may or may not directly participate in the initial framework coordination, can be oriented into the pores of the MOF.

The synthesis of MOFs using such ligands typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated to promote crystallization. The presence of the amine functionality can influence the MOF's formation and final structure. Amine functionalization of ligands has been shown to sometimes accelerate the formation of crystalline MOFs. nih.gov

The uncoordinated amine groups within the pores of the MOF can serve as functional sites for post-synthetic modification, allowing for the introduction of other chemical moieties to tailor the MOF's properties for specific applications. rsc.org

The incorporation of this compound as a ligand can impart catalytic activity to the resulting MOF. The catalytic capabilities can arise from several features:

Lewis Acidic Metal Sites: The metal nodes of the MOF can act as Lewis acid catalysts.

Brønsted Basic Amine Groups: The pendant amine groups within the pores can function as Brønsted bases, catalyzing a range of organic reactions. The presence of basic amine functionalities within MOFs has been shown to be beneficial for their catalytic performance. rsc.org

Cooperative Catalysis: The proximity of the acidic metal centers and the basic amine groups can lead to cooperative catalysis, where both sites participate in the reaction mechanism, often enhancing catalytic efficiency and selectivity.

MOFs functionalized with amine groups have demonstrated potential in various catalytic transformations, including Knoevenagel condensations, aldol reactions, and CO2 cycloaddition. rsc.orgnih.gov While specific catalytic data for MOFs synthesized with this compound is not extensively reported, the expected catalytic performance can be inferred from related systems.

| Catalytic Reaction | Role of MOF with this compound Ligand | Potential Advantages |

| Knoevenagel Condensation | The amine groups act as basic sites to deprotonate the active methylene compound. | Heterogeneous catalysis, easy separation of catalyst, potential for high yields. |

| CO2 Cycloaddition | The Lewis acidic metal sites and the amine groups can cooperatively activate the epoxide and CO2. | Utilization of a greenhouse gas, synthesis of valuable cyclic carbonates. nih.gov |

| Hydrolysis of Organophosphates | Amine groups can act as basic moieties to promote the hydrolysis reaction. rsc.org | Potential for detoxification and environmental remediation applications. |

Polymer Chemistry and Polyimides

Polycondensation Reactions

Polyimides are typically synthesized through a two-step polycondensation reaction. This process involves the initial reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor. Subsequent thermal or chemical imidization of the poly(amic acid) leads to the formation of the final polyimide.

While direct polycondensation of this compound itself is not widely documented for polyimide synthesis due to the presence of both amine and carboxylic acid groups in the same molecule, its derivatives, particularly diamines based on the biphenyl structure, are utilized. For instance, aromatic polyimides with phenyl groups at the 2- and 2'-positions of a diphenyl ether moiety have been synthesized from bis(4-amino-2-biphenyl) ether and various tetracarboxylic dianhydrides. This synthesis follows the conventional two-step procedure, starting with a ring-opening polyaddition in a solvent like N-methyl-2-pyrrolidone (NMP), followed by thermal cyclic dehydration to form the polyimide.

The general polycondensation reaction for forming a poly(amic acid) is as follows:

n H₂N-Ar₁-NH₂ + n O(CO)₂-Ar₂-(CO)₂O → [-HN-CO-Ar₂-(COOH)-CO-NH-Ar₁-]n

Where Ar₁ and Ar₂ represent aromatic moieties. The subsequent imidization step involves the cyclization of the amic acid groups to form the imide rings, releasing water in the process.

Thermal and Mechanical Properties of Derived Polymers

Polyimides derived from biphenyl-containing diamines exhibit excellent thermal and mechanical properties, making them suitable for applications in demanding environments such as the aerospace and electronics industries. The rigid biphenyl unit contributes to a high glass transition temperature (Tg) and enhanced thermal stability.

For example, polyimides synthesized from 1,4-bis(4-amino-2-phenylphenoxy) benzene and 4,4′-bis(4-amino-2-phenylphenoxy) biphenyl with various dianhydrides demonstrate high thermal stability with glass transition temperatures ranging from 221°C to 271°C. researchgate.net Similarly, hyperbranched polyimides derived from tetra-amine monomers have shown 5% weight loss temperatures in the range of 480–533°C, indicating significant thermal resistance. rsc.org

The mechanical properties of these polymers are also noteworthy. Polyimide films derived from biphenyl structures can exhibit high tensile strengths and moduli. For instance, hyperbranched polyimide films have demonstrated tensile strengths of 91–112 MPa and a tensile modulus of 2.14–2.57 GPa. rsc.org The specific mechanical properties can be tailored by the choice of the dianhydride and the processing conditions of the polyimide film. Microwave irradiation has been shown to enhance the mechanical properties of polyimide films by increasing the polymer's molecular weight. nih.gov

Below is an interactive data table summarizing the properties of some polyimides derived from biphenyl-containing diamines.

| Diamine Monomer | Dianhydride | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| 1,4-bis(4-amino-2-phenylphenoxy) benzene | Various | 221-254 | - | - |

| 4,4′-bis(4-amino-2-phenylphenoxy) biphenyl | Various | 222-271 | - | - |

| Fluorinated tetra-amine | Various | 230-263 | 91-112 | 2.14-2.57 |

Medicinal Chemistry and Biological Research

The biphenyl scaffold is a common motif in many biologically active compounds. The presence of both an amino and a carboxylic acid group makes this compound a versatile precursor for the synthesis of a wide range of pharmaceutical derivatives.

Precursor for Pharmaceutical Development

The dual functionality of this compound allows for its modification at either the amino or the carboxylic acid group, enabling the creation of diverse molecular architectures for drug discovery.

Derivatives of aminobiphenyl carboxylic acids have been investigated for their potential as therapeutic agents. For example, compounds derived from aminobiphenyl carboxylic acids have been patented as anti-cancer agents due to their ability to inhibit the interaction between urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is implicated in tumor metastasis and angiogenesis. The general synthesis of such compounds involves the modification of the amino and carboxylic acid groups to introduce various substituents that can enhance their biological activity.

The structural framework of this compound is amenable to the design of enzyme inhibitors and receptor modulators. The aromatic rings can engage in hydrophobic and π-stacking interactions within protein binding sites, while the functional groups can form hydrogen bonds and electrostatic interactions.

Recent research has focused on the development of derivatives of aminophenyl and biphenyl carboxylic acids as inhibitors of various enzymes. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of SIRT3, a member of the sirtuin family of enzymes. frontiersin.org In another study, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was developed as a selective Aurora A kinase inhibitor, demonstrating the utility of the biphenyl-like scaffold in targeting protein kinases. mdpi.com

Furthermore, derivatives of related structures have been explored as receptor modulators. For example, 4-undecylpiperidine-2-carboxamides have been designed and synthesized as positive allosteric modulators of the serotonin 5-HT2C receptor. nih.gov While not directly derived from this compound, these examples highlight the potential of the core biphenyl carboxylic acid structure in the development of molecules that can modulate the activity of important biological receptors.

Studies on DNA Adduct Formation and Mutagenicity (Contextualization as an Analog/Derivative Study)

While direct studies on the mutagenicity of this compound are specific, extensive research into its parent compound, 4-aminobiphenyl (B23562) (4-ABP), provides a clear framework for understanding its potential biological activities. 4-ABP is a well-established human carcinogen, and its mechanism of action involves metabolic activation to intermediates that covalently bind to DNA, forming adducts. tandfonline.comnih.gov This process is a critical initiating event in chemical carcinogenesis, leading to mutations if not properly repaired. tandfonline.com The study of 4-ABP serves as a crucial analog model for predicting the behavior of its derivatives.

The carcinogenic effects of aromatic amines like 4-ABP are not caused by the compound itself but by its metabolic products. The primary and essential step in the activation of 4-ABP is N-hydroxylation, which occurs predominantly in the liver. tandfonline.comnih.govwho.intoup.com This reaction converts the amine group into a hydroxylamine, producing N-hydroxy-4-aminobiphenyl (N-OH-ABP). who.int This initial step is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2. nih.govoup.com

Following N-hydroxylation, the resulting N-hydroxyarylamine undergoes further activation through N-esterification. This can involve O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), leading to the formation of unstable esters. tandfonline.comnih.gov These esters are more reactive than the hydroxylamine precursor and are critical for the formation of DNA-damaging species.

Key Metabolic Activation Steps for 4-Aminobiphenyl (Analog)

| Step | Reaction | Key Enzyme Family | Product |

|---|---|---|---|

| 1 | N-oxidation | Cytochrome P450 (CYP1A2) | N-hydroxy-4-aminobiphenyl (N-OH-ABP) |

| 2a | O-acetylation | N-acetyltransferase (NAT) | N-acetoxy-4-aminobiphenyl |

| 2b | O-sulfonation | Sulfotransferase (SULT) | N-sulfonyloxy-4-aminobiphenyl |

The unstable esters formed during metabolic activation, such as N-acetoxy-4-aminobiphenyl, readily break down to form highly reactive electrophiles, specifically a nitrenium ion. who.int This positively charged ion is a potent electrophile that attacks nucleophilic sites on DNA bases. tandfonline.com

The primary target for this electrophilic attack is the C8 position of guanine residues in DNA. tandfonline.comacs.orgoup.com This covalent binding results in the formation of DNA adducts, with the most predominant being N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP). oup.comnih.gov Minor adducts at other sites, such as deoxyadenosine, are also formed. oup.com These adducts distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription, which can lead to mutations and the initiation of cancer. oup.comnih.gov

The enzymatic machinery of the cell plays a dual role in the metabolism of aromatic amines, participating in both activation and detoxification.

Cytochrome P450 (CYP) enzymes , particularly the CYP1A2 isoform, are central to the initial activation step of N-hydroxylation. nih.govoup.comnih.gov The expression and activity levels of CYP1A2 can significantly influence an individual's susceptibility to the carcinogenic effects of aromatic amines. nih.gov While CYP1A2 is considered the major metabolic activator, other isoforms may also contribute. nih.gov

N-acetyltransferase (NAT) enzymes are also critical. There are two main human NAT isoforms, NAT1 and NAT2. These enzymes can participate in both detoxification (by acetylating the parent amine, which is then excreted) and activation (by O-acetylating the N-hydroxy metabolite to form a highly reactive acetoxy ester). nih.govnih.gov The balance between these competing pathways is a key determinant of the ultimate genotoxic effect. Polymorphisms in NAT genes that result in "slow" or "fast" acetylator phenotypes have been linked to variations in cancer risk from aromatic amine exposure. nih.gov

Investigation into Antiviral Agents

The unique biphenyl scaffold of compounds like this compound has prompted research into their potential as therapeutic agents, including in the field of virology.

Human Papillomaviruses (HPVs) are small DNA viruses responsible for a range of conditions, from benign warts to cervical and other cancers. acs.orgacs.org The virus relies on a protein called E2 for the regulation of viral gene transcription and for viral replication. acs.orgacs.org The E2 protein functions by binding as a homodimer to specific DNA sequences within the viral genome. nih.govnih.gov This interaction is essential for recruiting the viral E1 helicase and initiating DNA replication. researchgate.netnih.gov Therefore, inhibiting the binding of the E2 protein to DNA is a promising strategy for developing antiviral therapeutics against HPV. acs.orgnih.gov

Research has identified that biphenyl and biphenyl ether compounds containing a carboxylic acid group are effective inhibitors of the HPV-E2 protein's DNA-binding activity. acs.orgacs.org An NMR-based screening identified that these classes of compounds bind to a site on the E2 protein near its DNA recognition helix. acs.orgacs.org This binding is thought to sterically hinder the protein's ability to engage with its DNA target sequence, thereby blocking a critical step in the viral life cycle. acs.org The structure of this compound, which features both a biphenyl core and a carboxylic acid group, aligns with the structural motifs found to be active in these studies.

Inhibitors of HPV E2 Protein DNA Binding

| Compound Class | Binding Site on E2 | Mechanism of Action | Reference |

|---|---|---|---|

| Biphenyl compounds with a carboxylic acid | Near the DNA recognition helix | Inhibits binding of E2 to DNA | acs.orgacs.org |

| Biphenyl ether compounds with a carboxylic acid | Near the DNA recognition helix | Inhibits binding of E2 to DNA | acs.orgacs.org |

Research into Farnesyl- or Geranylgeranyltransferase Inhibitors

Protein prenylation is a post-translational modification essential for the function and cellular localization of many proteins, including the Ras superfamily of small GTPases, which are critical in signal transduction pathways controlling cell growth and proliferation. This modification involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid group to a cysteine residue near the C-terminus of the target protein. This process is catalyzed by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). nih.govrsc.org

Because oncogenic mutations in Ras proteins are common in human cancers, inhibitors of FTase (FTIs) have been developed as potential anticancer agents. rsc.orgnih.gov Research has shown that compounds with a biphenyl structure can be potent and selective inhibitors of FTase. nih.gov For example, a series of imidazole-containing biphenyls were found to inhibit FTase at nanomolar concentrations and were over 300-fold more selective for FTase than GGTase. nih.gov The biphenyl moiety of these inhibitors is thought to occupy a hydrophobic binding site within the enzyme. researchgate.net The structural framework of this compound, containing a core biphenyl group, makes it and its derivatives relevant to the ongoing search for novel FTase and GGTase inhibitors. nih.gov

Computational Studies in Biological Interactions

Computational studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations, are powerful tools in medicinal chemistry for predicting the binding affinity and interaction of small molecules with biological targets. These in silico methods can provide valuable insights into the potential pharmacological activity of a compound and guide the design of new, more potent derivatives.

Despite a comprehensive search of scientific literature, no specific computational studies focusing on the biological interactions of this compound were found. As a result, detailed research findings, such as binding energies with specific protein targets, key interacting amino acid residues, or QSAR models, cannot be provided for this particular compound.

The absence of such studies in the public domain suggests that the molecular modeling of this compound's interactions with biological systems may be a novel area for future research. Computational investigations could elucidate its potential targets and mechanism of action, thereby supporting its further development in medicinal chemistry.

Environmental and Toxicological Considerations Focus on Research Methodologies and Impacts

Environmental Fate and Transport Research

Specific research delineating the environmental lifecycle of 4'-Aminobiphenyl-2-carboxylic acid is not extensively documented in current scientific literature. However, by examining its structural relationship to other biphenyl (B1667301) compounds, particularly 4-aminobiphenyl (B23562), a theoretical framework for its environmental behavior can be proposed.

Groundwater Contamination Potential

The potential for groundwater contamination by this compound has not been specifically studied. For the related compound 4-aminobiphenyl, living near contaminated sites is a source of exposure. who.int The mobility of this compound in soil and its potential to leach into groundwater would depend on factors like its solubility in water, which is influenced by the carboxylic acid group, and its octanol-water partition coefficient.

Analytical Methods for Detection in Environmental Samples

While methods for the specific detection of this compound in environmental samples are not widely published, techniques used for other aminobiphenyls could be adapted. who.int Highly sensitive methods such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS) are commonly employed for the analysis of compounds like 4-aminobiphenyl at very low concentrations. who.int For instance, an analytical method using gas chromatography with electron capture detection has been developed to quantify 4-aminobiphenyl adducted to hemoglobin, a technique that could potentially be modified for this compound. nih.gov

Toxicological Research Methodologies

The toxicological profile of this compound is largely uncharacterized. However, the methodologies used to investigate its well-known carcinogenic analogue, 4-aminobiphenyl (4-ABP), provide a clear roadmap for future research. Aromatic amines as a class are recognized as significant human carcinogens, making the elucidation of their toxic mechanisms a public health priority. nih.gov

Investigation of Carcinogenic and Mutagenic Effects (as related to analogous aminobiphenyls)

Research into the carcinogenicity of aromatic amines like 4-ABP has established a complex process of metabolic activation. nih.gov This process, involving Phase I and Phase II drug-metabolizing enzymes, leads to the formation of highly reactive intermediates that can bind to DNA, forming adducts that are believed to initiate cancer. nih.govwikipedia.org

The mutagenicity of aminobiphenyl isomers has been investigated using the Ames test with Salmonella typhimurium strains. oup.com Studies show that only the 4-isomer of aminobiphenyl demonstrates mutagenicity, and this requires metabolic activation. oup.com The N-hydroxy derivatives of these isomers show varying mutagenic potential, highlighting the importance of specific metabolic pathways. oup.com For example, N-hydroxy-4-aminobiphenyl is a potent direct mutagen, while N-hydroxy-2-aminobiphenyl is mutagenic only in certain bacterial strains, and N-hydroxy-3-aminobiphenyl shows no mutagenicity in the tested strains. oup.com

Table 1: Mutagenicity of Aminobiphenyl Isomers and Their N-hydroxy Derivatives

| Compound | Mutagenicity (with metabolic activation) | Direct Mutagenicity of N-hydroxy derivative |

| 2-Aminobiphenyl (B1664054) | Non-mutagenic | Mutagenic in TA100 strain |

| 3-Aminobiphenyl | Weakly mutagenic/Non-mutagenic | Non-mutagenic |

| 4-Aminobiphenyl | Mutagenic | Potent mutagen in TA98 & TA100 strains |

Data sourced from studies on Salmonella typhimurium strains. oup.com

The structural configuration of the aminobiphenyl molecule plays a crucial role in its potential for metabolic activation. The planarity of the molecule is a key factor, as the cytochrome P-450I family of enzymes, which catalyzes the N-hydroxylation of many aromatic amines, preferentially acts on planar molecules. oup.com 4-Aminobiphenyl is a planar molecule and a good substrate for these enzymes, whereas the non-planar 2-aminobiphenyl is not, which may explain its lack of carcinogenicity. oup.com

Animal Studies and Species Specificity in Organ Toxicity

Animal models have been instrumental in understanding the carcinogenicity of 4-aminobiphenyl. nih.gov There is sufficient evidence in experimental animals for its carcinogenic effects. nih.gov These studies have also revealed significant species and organ specificity. For instance, 4-ABP is a potent liver carcinogen in rodents, while it primarily causes urinary bladder cancer in humans and dogs. wikipedia.orgnih.gov

This species-specific organ toxicity is often attributed to differences in metabolic pathways. nih.gov The traditional model for 4-ABP tumorigenesis involves N-oxidation in the liver, primarily by the CYP1A2 enzyme, leading to the formation of mutagenic DNA adducts. nih.gov However, other enzymes like CYP2E1 have also been implicated, and their activity can lead to oxidative stress, another potential driver of carcinogenesis. nih.gov

In mice, postnatal exposure to 4-ABP results in a higher incidence of liver tumors in males than in females, a difference that is not always correlated with DNA adduct levels, suggesting that other mechanisms, such as oxidative stress, may play a significant role. nih.govnih.gov The metabolic activation to DNA-reactive intermediates can occur through multiple pathways, including N-oxidation in the liver, O-acetylation in the bladder, and peroxidative activation in other organs like the mammary gland. nih.gov This highlights the complexity of predicting target organs across different species.

Environmental and Toxicological Profile of 4-Aminobiphenyl

This article focuses on the environmental and toxicological aspects of 4-Aminobiphenyl, with a specific emphasis on research methodologies and its impact on human health.

The assessment of 4-Aminobiphenyl (4-ABP) as a human carcinogen is a well-documented case study for the application of the International Programme on Chemical Safety (IPCS) Human Relevance Framework. nih.gov This framework provides a systematic approach to evaluate the relevance of animal cancer data to humans by analyzing the mode of action (MOA).

The carcinogenic mode of action for 4-ABP is established as being DNA-reactive (genotoxic). nih.gov The process begins with metabolic activation, primarily through N-hydroxylation in the liver, catalyzed by cytochrome P450 enzymes. nih.govwikipedia.org This is followed by N-esterification, which results in a highly reactive electrophilic nitrenium ion. nih.gov This reactive intermediate can then bind covalently to DNA, forming DNA adducts, particularly with deoxyguanosine. nih.gov The formation of these adducts can lead to errors during DNA replication, causing mutations and ultimately initiating the development of cancer. nih.govwikipedia.org

N-acetylation is a significant detoxification pathway for aromatic amines like 4-ABP. nih.gov This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov In humans, two such enzymes, NAT1 and NAT2, are expressed, and both can N-acetylate 4-ABP. nih.gov The resulting acetylated metabolite, 4-acetylaminobiphenyl (B142796) (AABP), is generally less toxic and more readily excreted. nih.gov

A well-established genetic polymorphism in the NAT2 gene leads to different rates of acetylation among individuals, who can be categorized as slow, intermediate, or rapid acetylators. nih.govhpa.gov.tw This genetic variability has a direct impact on the detoxification of 4-ABP. Studies on cryopreserved human hepatocytes have demonstrated that the rate of 4-ABP N-acetylation is dependent on the NAT2 genotype. nih.gov Individuals with "slow acetylator" genotypes have a reduced capacity to detoxify aromatic amines, which can lead to higher levels of the carcinogenic N-hydroxy metabolite. hpa.gov.tw Epidemiological studies have shown a higher prevalence of slow acetylators among patients with bladder cancer, particularly in cases of occupationally-induced tumors, suggesting that efficient N-acetylation provides a protective effect. hpa.gov.tw

| NAT2 Acetylator Genotype | N-Acetylation Rate at 10 µM 4-ABP (P-value vs Slow) | N-Acetylation Rate at 100 µM 4-ABP (P-value vs Slow) |

|---|---|---|

| Rapid | Significantly Higher (P = 0.0102) | Significantly Higher (P = 0.0028) |

| Intermediate | Arithmetically between rapid and slow | Arithmetically between rapid and slow |

| Slow | Baseline | Baseline |

This table summarizes findings that N-acetylation rates of 4-aminobiphenyl differ significantly between individuals with rapid, intermediate, and slow NAT2 acetylator genotypes, highlighting a gene dose-response relationship. nih.gov

Glucuronidation is another crucial Phase II metabolic pathway involved in the detoxification and transport of 4-ABP and its metabolites. nih.govwikipedia.org This process involves the conjugation of glucuronic acid to the parent compound or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.orgnih.gov The resulting glucuronide conjugates are more water-soluble, facilitating their excretion from the body. wikipedia.org

However, the role of glucuronidation in 4-ABP toxicity is complex. The N-glucuronide conjugate of the N-hydroxy metabolite of 4-ABP is considered a critical transport form. wikipedia.org This conjugate is stable enough to be transported from the liver to the bladder via the bloodstream and urine. nih.govwikipedia.org Once in the acidic environment of the bladder, the N-glucuronide can be hydrolyzed, releasing the reactive N-hydroxyarylamine directly in the target organ. nih.govwikipedia.org Studies have shown that both human and dog liver produce the N-glucuronide of 4-aminobiphenyl as a major product. nih.gov The glucuronides of 4-aminobiphenyl and N-hydroxy-4-aminobiphenyl are both acid-labile, readily breaking down in acidic conditions typical of urine. nih.gov The UGT1A4 and UGT1A9 isoforms have been identified as key enzymes in the N-glucuronidation of 4-ABP. nih.gov

| Glucuronide Conjugate | Half-life at pH 5.5 (minutes) | Relative Rate of Formation by Human Microsomes |

|---|---|---|

| N-glucuronide of 4-aminobiphenyl | 10.5 | Base Rate |

| N-glucuronide of N-hydroxy-4-aminobiphenyl | 32 | Higher than 4-aminobiphenyl |

| N-glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl | 55 | Highest Rate |

This table illustrates the acid lability of key glucuronide metabolites and their relative formation rates, indicating that the N-glucuronide of 4-aminobiphenyl is the most acid-labile, while the N-glucuronide of its N-hydroxy-N-acetyl metabolite forms most rapidly in human liver microsomes. nih.gov

Historically, significant occupational exposure to 4-Aminobiphenyl occurred during its production and use as a rubber antioxidant and a dye intermediate. who.intnih.govwho.int Commercial production in the United States ceased in the mid-1950s due to its profound carcinogenic effects. wikipedia.orgnih.gov

The link between 4-ABP and human cancer, specifically bladder cancer, was unequivocally established through a series of epidemiological studies on occupationally exposed workers. nih.govepa.gov A landmark study first reported in 1955 investigated workers at a chemical plant in the United States involved in the production of 4-ABP. who.int The initial report found that 19 out of 171 male workers (11.1%) had developed bladder cancer. who.int Follow-up studies of this cohort revealed an even greater impact; by 1971, it was reported that 53 cases of bladder tumors had developed among 315 exposed workers. nih.govwho.int The latency period between initial exposure and tumor development ranged from 1.5 to 19 years. wikipedia.org These studies provided some of the earliest and most compelling evidence of a chemical's ability to cause cancer in an industrial setting. nih.govhpa.gov.tw Today, occupational exposure is minimal and may occur in workers exposed to products contaminated with 4-ABP or through the metabolic breakdown of other chemicals like benzidine-based dyes. nih.govwho.int

| Year of Report | Study Cohort | Key Finding | Source |

|---|---|---|---|

| 1955 | 171 male workers in a 4-ABP production plant | 19 cases of bladder cancer (11.1%) were identified. | who.int |

| 1971 | Follow-up of 315 male workers from the same plant | The number of bladder tumor cases rose to 53. | nih.gov |

| 1993 | Mortality analysis of workers with possible 4-ABP exposure | Observed 11 deaths from bladder cancer versus 0.54 expected. | nih.govwho.int |

This table summarizes the findings from pivotal historical studies that established the strong association between occupational exposure to 4-Aminobiphenyl and an increased risk of bladder cancer.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies

The development of efficient and sustainable methods to synthesize 4'-Aminobiphenyl-2-carboxylic acid and its analogs is a key area of research.

Current research is focused on creating more environmentally friendly and efficient ways to produce biphenyl (B1667301) compounds. Traditional methods often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. rsc.org While effective, these methods can involve costly catalysts and complex purification steps. Future strategies are likely to explore:

Green Solvents and Catalysts: The use of water or other benign solvents in synthetic protocols is a significant step towards sustainability. rsc.org Research into cheaper, more abundant metal catalysts or even metal-free catalytic systems is an active area of investigation.

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, known as one-pot reactions, improves efficiency by reducing waste and saving time. rsc.org For instance, the reductive amination of carboxylic acids to primary amines using solely hydrogen and ammonia (B1221849) represents a highly sustainable approach. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. frontiersin.org Engineered enzymes, such as tailored glutamate (B1630785) dehydrogenase, have been used to convert biomass-derived precursors like levulinic acid into chiral amino acids. frontiersin.org This approach could be adapted for the synthesis of this compound derivatives, offering high stereoselectivity and atom economy. frontiersin.org

A notable synthetic route for a related compound, 4'-chloro-2-aminobiphenyl, involves a Gomberg-Bachmann reaction following a diazotization step, which can achieve high yields. google.com Adapting such established reactions to be more sustainable is a promising direction.

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial, as different spatial arrangements of atoms can lead to vastly different biological activities. For biphenyl compounds, which can exhibit axial chirality, and for derivatives with stereocenters, controlling the 3D structure is paramount.

Emerging research in this area includes:

Asymmetric Catalysis: The use of chiral catalysts to guide a reaction towards the formation of a single stereoisomer is a powerful tool. This has been successfully applied to the synthesis of various cyclic amino acids. nih.gov

Chiral Auxiliaries: Attaching a chiral molecule (an auxiliary) to the starting material can direct the stereochemical outcome of a reaction. This has been effectively used in the synthesis of δ- and ε-amino ketone derivatives from N-tert-butanesulfinyl aldimines. nih.gov

Resolution Techniques: Separating a mixture of stereoisomers is another common strategy. This can be achieved through various chromatographic methods or by forming diastereomeric salts that can be separated by crystallization.

The development of methods like the stereoselective synthesis of aminopyrrolidinedicarboxylic acids, which are used in creating glutamate receptor compounds, highlights the importance of this field. nih.gov

Advanced Material Development

The rigid biphenyl core and the functional amino and carboxylic acid groups make this compound an attractive candidate for the development of new materials with unique electronic and optical properties.

Derivatives of this compound are being explored for their potential in electronic and optical applications. The connection of donor and acceptor groups to the biphenyl system can create "push-pull" compounds with interesting intramolecular charge transfer (ICT) properties. frontiersin.org

Key research findings include:

Nonlinear Optical (NLO) Materials: Organic crystals with non-centrosymmetric space groups can exhibit second-harmonic generation (SHG), a property useful in laser technology. nih.gov Schiff base derivatives of similar amino-functionalized compounds have shown significant NLO efficiencies. nih.gov

Fluorescent Probes: The fluorescence of 1,8-naphthalimide (B145957) derivatives containing a carboxylic acid group has been shown to be highly sensitive to the polarity of their environment, making them useful as molecular probes, for example, for detecting ZnO nanoparticles. nih.gov

Organic Light-Emitting Diodes (OLEDs): The emissive properties of donor-acceptor biphenyl derivatives are being studied for their potential use as emitters in OLEDs. The torsion angle of substituents on the amino group can significantly influence fluorescence efficiency. frontiersin.org

| Research Area | Key Findings | Potential Applications |

| Nonlinear Optics | Certain organic crystals exhibit high second-harmonic generation (SHG) efficiency. nih.govresearchgate.net | Frequency doubling in lasers. |

| Fluorescent Probes | Fluorescence is sensitive to environmental polarity and can be used for sensing. nih.gov | Detection of nanoparticles and monitoring chemical equilibria. nih.gov |

| OLEDs | Emissive properties can be tuned by modifying molecular structure. frontiersin.org | Active emitters in next-generation displays. |

This table summarizes the potential applications of this compound derivatives in advanced materials based on their electronic and optical properties.

The functional groups of this compound allow for its incorporation into larger, more complex material systems.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous, crystalline structures known as MOFs. These materials have applications in gas storage, separation, and catalysis.

Nanoparticle Functionalization: The ability of the carboxylic acid to bind to metal oxide surfaces, such as zinc oxide, allows for the functionalization of nanoparticles. nih.gov This can be used to create hybrid materials that combine the properties of the organic molecule with those of the nanoparticle.

Polymer Chemistry: The amino and carboxylic acid groups are ideal for polymerization reactions, enabling the creation of novel polymers with tailored properties for various applications. ontosight.ai

Pharmacological and Biological Exploration